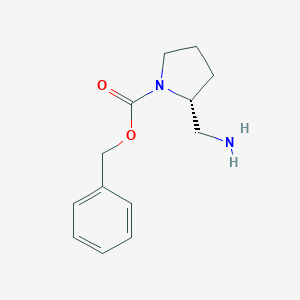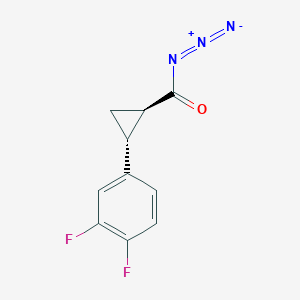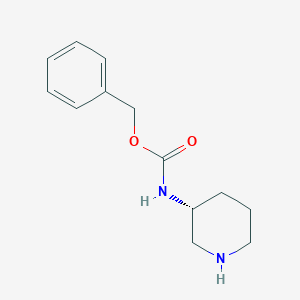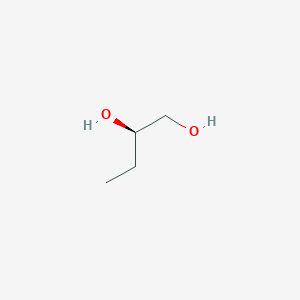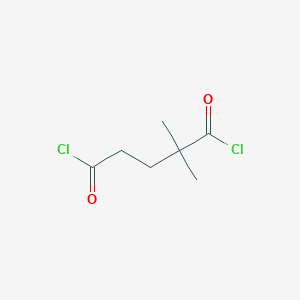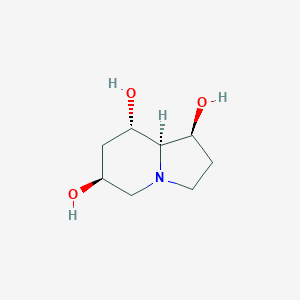
(S)-2-((羧甲基)氨基)丙酸
描述
(S)-2-((Carboxymethyl)amino)propanoic acid is a derivative of amino acids, which are fundamental components of peptides and proteins, playing a crucial role in various biological processes. The specific structure and stereochemistry of such compounds can significantly influence their biological activity and their utility in pharmaceutical applications.
Synthesis Analysis
The synthesis of related amino acid derivatives has been explored in the literature. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, achieving the stereoselective synthesis of the free amino acid. These methodologies have allowed for the preparation of bis(cyclobutane) beta-dipeptides and their enantio and diastereomers in high yields . Similarly, stereoisomers of 2-amino-3-(1,2-dicarboxyethylthio) propanoic acid were synthesized by reacting L- and D-cysteine with fumaric acid, demonstrating the versatility of synthetic approaches in generating various stereoisomers of related compounds .
Molecular Structure Analysis
The molecular structure of amino acid derivatives can be quite complex. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct with acetic acid and water revealed a monoclinic system with specific geometric parameters. The indole ring in this structure was found to be essentially planar, which is a common feature in related compounds . Such detailed structural analyses are crucial for understanding the conformation and potential interactions of these molecules.
Chemical Reactions Analysis
The chemical reactivity of amino acid derivatives is influenced by their functional groups and stereochemistry. The presence of multiple carboxylic acid groups, amino groups, and other substituents can lead to a variety of chemical reactions, including the formation of peptides through amide bond formation. The research has shown that the cyclobutane ring can act as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-((Carboxymethyl)amino)propanoic acid derivatives are determined by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structure of related compounds, can affect the solubility, melting point, and other physical properties. The optical properties of these compounds are also of interest, as they can help in determining the absolute configuration of stereoisomers, which is essential for understanding their pharmacological activity .
科学研究应用
腐蚀抑制: 一项研究证明了使用氨基酸(包括 (S)-2-((羧甲基)氨基)丙酸的衍生物)作为低碳钢的腐蚀抑制剂。这些抑制剂被证明是有效的,其中一种抑制效率高达 96.08% (Srivastava 等人,2017)。
脑肿瘤成像: 另一项研究重点关注与 (S)-2-((羧甲基)氨基)丙酸相关的化合物的外消旋体,用于脑肿瘤成像的正电子发射断层扫描 (PET)。(S)-外消旋体显示出用于此目的的前景特性 (McConathy 等人,2010)。
酶促合成: 已探索 (S)-氨基酸(包括 (S)-2-((羧甲基)氨基)丙酸的变体)的酶促合成。这些方法提供了合成此类化合物的有效途径 (Chen 等人,2011)。
代谢和药物代谢研究: 已广泛研究了 S-羧甲基-L-半胱氨酸((S)-2-((羧甲基)氨基)丙酸的衍生物)的代谢。它揭示了与中间代谢的复杂相互作用,表明其在治疗应用中的潜力 (Mitchell & Steventon,2012)。
旋光分离和合成: 已针对 (S)-2-((羧甲基)氨基)丙酸等化合物开发了旋光分离技术,从而能够合成旋光纯形式。这些方法对于创建特定药物感兴趣异构体至关重要 (Shiraiwa 等人,1998)。
生物催化: 已研究使用甲基杆菌对与 (S)-2-((羧甲基)氨基)丙酸相关的 β-氨基酸进行生物催化,以生产药物中间体 (Li 等人,2013)。
绿色化学应用: 已研究了衍生自氨基酸(包括 (S)-2-((羧甲基)氨基)丙酸的变体)的绿色席夫碱的合成和评估,以了解其腐蚀抑制性能,证明了这些化合物在环保应用中的潜力 (Gupta 等人,2016)。
作用机制
Target of Action
(S)-2-((Carboxymethyl)amino)propanoic acid, also known as L-Alanine, N-(carboxymethyl)-, is a derivative of the amino acid alanine. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. They interact with various targets in the body, including enzymes, receptors, and transport proteins .
Mode of Action
The compound’s interaction with its targets involves binding to specific sites on these proteins, leading to changes in their structure and function . For example, it may bind to enzymes and alter their catalytic activity, or it may bind to receptors and modulate their signaling pathways.
Biochemical Pathways
The compound is likely involved in several biochemical pathways due to its amino acid nature. It may participate in protein synthesis, metabolism, and other processes involving amino acids . The exact pathways affected by this compound would depend on its specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetics of (S)-2-((Carboxymethyl)amino)propanoic acid would involve its absorption, distribution, metabolism, and excretion (ADME). As an amino acid derivative, it is likely absorbed in the gut via amino acid transporters . Once absorbed, it would be distributed throughout the body, metabolized, and eventually excreted. The compound’s ADME properties would significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in . For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the pathway’s activity and lead to changes at the cellular level.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.
安全和危害
属性
IUPAC Name |
(2S)-2-(carboxymethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56857-47-7 | |
| Record name | Strombine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STROMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
